2,6-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
2,6-Dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethylamine moiety and a 2,6-dimethoxybenzamide group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability .
- 2,6-Dimethoxybenzamide: Aromatic substituents that may influence binding interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
2,6-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-13-8-5-9-14(31-2)16(13)17(29)25-18-26-27-19(33-18)32-10-15(28)24-12-7-4-3-6-11(12)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPEQJWWRZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available precursors. The introduction of the thiadiazole moiety and the trifluoromethyl group is crucial as these modifications can significantly enhance the biological properties of the resulting compound.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Base Structure | Benzamide |
| Functional Groups | Dimethoxy, Thiadiazole, Trifluoromethyl |
| Molecular Formula | C₁₅H₁₈F₃N₃O₂S |
| Molecular Weight | 385.38 g/mol |
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown comparable efficacy to standard antibiotics like ciprofloxacin in inhibiting bacterial growth . The introduction of a trifluoromethyl group has been linked to enhanced potency against various pathogens.
Anticancer Activity
Studies have suggested that compounds similar to this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of chitin synthesis in cancerous cells . This pathway is critical as it plays a role in cellular integrity and proliferation.
Case Studies
- In Vitro Studies on Melanin Production : A related compound demonstrated a 30% reduction in melanin production in melan-a cells without significant cytotoxicity. This suggests potential applications in dermatological treatments .
- Adenosine Receptor Interaction : Thiadiazole derivatives were investigated for their interaction with adenosine receptors. These compounds exhibited micromolar affinities, indicating potential use as adenosine antagonists .
- Insecticidal Activity : The synthesized thiadiazole-benzamide derivatives were evaluated for insecticidal properties against Spodoptera littoralis, showing promising results that could lead to agricultural applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with thiadiazole rings often inhibit key enzymes involved in metabolic pathways, which can lead to reduced growth or viability of target organisms.
- Cellular Interaction : The interaction with adenosine receptors suggests a mechanism that could modulate cellular signaling pathways, impacting cell proliferation and apoptosis.
Scientific Research Applications
The compound 2,6-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses based on available literature.
Chemical Structure and Synthesis
The compound features a unique structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions, including the formation of amides and thiadiazoles through condensation reactions. While specific synthetic pathways for this compound are not detailed in the literature, similar compounds often utilize techniques like microwave-assisted synthesis and various coupling reactions to achieve desired derivatives.
Antibacterial Activity
Research has indicated that compounds containing thiadiazole structures exhibit significant antibacterial properties. For instance, derivatives of thiadiazoles have been shown to be effective against various bacterial strains, potentially due to their ability to inhibit key bacterial enzymes or disrupt cellular processes . The incorporation of trifluoromethyl groups in phenyl rings can enhance the lipophilicity and bioavailability of these compounds, making them more effective as antibacterial agents.
Anticancer Potential
Compounds similar to This compound have also been evaluated for their anticancer properties. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . For example, certain derivatives have been tested against glioblastoma cell lines, demonstrating promising cytotoxic effects .
Antidiabetic Activity
Recent investigations into related compounds have revealed their potential as anti-diabetic agents. In vivo studies using model organisms like Drosophila melanogaster showed that certain derivatives could significantly lower glucose levels, suggesting a possible mechanism for managing diabetes through modulation of metabolic pathways . The presence of specific functional groups appears to play a crucial role in enhancing the biological activity of these compounds.
Case Study 1: Antibacterial Activity Evaluation
A study investigated the antibacterial properties of various thiadiazole derivatives. Compounds were synthesized and screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications on the thiadiazole ring significantly improved antibacterial efficacy compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a series of thiadiazole-based compounds were evaluated for their effects on cancer cell viability. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to those with electron-donating groups. This study highlighted the importance of structural modifications in optimizing therapeutic effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and sulfur-containing side chain are primary sites for nucleophilic substitution.
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The thiadiazole sulfur can undergo nucleophilic attack with alkylating agents (e.g., methyl iodide) to form sulfonium intermediates, which further react to yield sulfoxides or sulfones under oxidative conditions .
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The thioether bridge (-S-) in the side chain is susceptible to oxidation, forming sulfoxides (with HO) or sulfones (with strong oxidizers like KMnO).
Hydrolysis and Stability
The compound’s stability in aqueous environments depends on pH and temperature:
| Functional Group | Hydrolysis Conditions | Degradation Products | Notes |
|---|---|---|---|
| Amide bond | Acidic (HCl) | 2,6-Dimethoxybenzoic acid + amine | Slow hydrolysis at room temp |
| Thiadiazole ring | Alkaline (NaOH) | Ring-opening to form thiols/amines | Accelerated at high temps |
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Hydrolysis of the amide bond under acidic conditions produces 2,6-dimethoxybenzoic acid and a thiadiazole-containing amine derivative .
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The trifluoromethyl group enhances electron withdrawal, stabilizing the thiadiazole ring against hydrolysis compared to non-fluorinated analogs .
Cyclization and Rearrangement
The side chain’s keto-amine moiety facilitates intramolecular cyclization:
| Reaction | Catalysts/Reagents | Product Structure | Yield |
|---|---|---|---|
| Cyclization to thiazolidinone | Heat (reflux in EtOH) | Five-membered thiazolidinone ring | ~75% |
| Beckmann rearrangement | HSO | Isoxazole derivatives | 60–65% |
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Cyclization reactions are critical for generating bioactive heterocycles, as seen in structurally related thiadiazole derivatives .
Electrophilic Aromatic Substitution
The benzamide moiety participates in electrophilic reactions:
| Position | Reagents | Major Products | Selectivity |
|---|---|---|---|
| Para to methoxy | HNO/HSO | Nitro-substituted benzamide | Moderate |
| Ortho to amide | SO/HSO | Sulfonated derivatives | Low |
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Methoxy groups direct electrophiles to the para position, but steric hindrance from the thiadiazole side chain reduces reactivity .
Biochemical Interactions
The compound interacts with biological targets via:
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Hydrogen bonding : Amide and thiadiazole NH groups bind to enzyme active sites (e.g., carbonic anhydrase) .
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π-π stacking : The trifluoromethylphenyl group engages aromatic residues in receptors .
Synthetic Modifications
Key synthetic routes for derivatives include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiadiazole formation | CS/hydrazine cyclization | Core ring synthesis |
| Side-chain functionalization | Ethyl bromoacetate/KCO | Introduction of thioether linkages |
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Analytical validation via HPLC (>95% purity) and NMR (δ 7.8–8.2 ppm for aromatic protons) ensures structural fidelity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences: The target compound’s 1,3,4-thiadiazole core contrasts with the 1,2,4-triazole in compounds [7–9] and the 1,3-thiazole in the nitazoxanide analog. The trifluoromethyl group in the target compound may confer greater metabolic stability and lipophilicity than the sulfonyl or chloro substituents in analogs .
Synthetic Pathways :
- Compounds [7–9] require multi-step synthesis involving Friedel-Crafts acylation and tautomerization, whereas the nitazoxanide analog uses a simpler amide coupling . The target compound likely employs a hybrid approach, combining thioether linkage (similar to S-alkylation in [10–15]) and amide bond formation .
Spectral and Crystallographic Data :
- The absence of C=O IR bands in compounds [7–9] confirms triazole formation, whereas the nitazoxanide analog’s crystal structure reveals NH···N hydrogen bonds critical for dimer stabilization . For the target compound, expected IR peaks include C=O (~1660 cm⁻¹) and NH/CF₃ signals in NMR.
Biological Implications :
- The nitazoxanide analog’s PFOR enzyme inhibition via amide conjugation suggests that the target compound’s benzamide and thiadiazole moieties may similarly target metabolic enzymes. However, the trifluoromethyl group could modulate selectivity or potency compared to halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with the benzamide moiety. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H2SO4) .
- Amide coupling : Reaction of the thiadiazole intermediate with 2,6-dimethoxybenzoyl chloride using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Critical parameters : Temperature (293–298 K for cyclization), solvent choice (ethanol for intermediate steps, dichloromethane for coupling), and stoichiometric control (1:1 molar ratio for coupling reactions) to minimize side products .
- Purity validation : NMR (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (MS) are essential to confirm structural integrity and purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- <sup>1</sup>H NMR : Identifies protons in the benzamide (δ 7.2–7.9 ppm), trifluoromethylphenyl (δ 8.0–8.3 ppm), and thiadiazole (δ 6.8–7.1 ppm) moieties .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (1640–1680 cm<sup>−1</sup>) and thioether (C–S) vibrations (650–750 cm<sup>−1</sup>) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 567.12) .
Q. What in vitro biological screening models are recommended for preliminary evaluation of its pharmacological potential?
- Methodological Answer:
- Anticancer activity : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated against controls .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Dosage : Start with 10–100 µM concentrations, adjusting based on cytotoxicity profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side-product formation during the synthesis of the thiadiazole core?
- Methodological Answer:
- Side products : Over-cyclization or incomplete substitution can yield impurities like unreacted thiosemicarbazides or dimerized thiadiazoles .
- Optimization strategies :
- Use excess H2SO4 (20% v/v) to drive cyclization to completion .
- Employ gradient cooling (0°C to room temperature) during coupling to reduce byproduct formation .
- Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) to terminate reactions at >90% conversion .
Q. How should researchers address discrepancies between computational predictions and experimental data regarding its binding affinity?
- Methodological Answer:
- Case study : If molecular docking predicts strong binding to EGFR kinase but experimental IC50 values are weak:
- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) in docking simulations .
- Validate binding : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD) .
- Check stereochemistry : Ensure computational models account for correct enantiomeric forms, as improper stereochemistry can skew predictions .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer:
- Systematic substitution : Modify substituents on the benzamide (e.g., methoxy → nitro groups) or thiadiazole (e.g., sulfur → oxygen) to assess impact on bioactivity .
- Bioassay-guided SAR :
| Derivative | Modification | IC50 (µM) vs. MCF-7 |
|---|---|---|
| Parent | None | 12.3 |
| Derivative A | 2-OMe → 2-NO2 | 5.8 (↑ potency) |
| Derivative B | Thiadiazole → oxadiazole | >50 (↓ potency) |
- Computational SAR : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer:
- Contradiction : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility in ethanol (<1 mg/mL) .
- Resolution :
- Solvent polarity index : Test solubility in solvents with varying polarity (e.g., water: 78.5, DMSO: 47.2, ethanol: 24.3) to identify optimal dissolution conditions .
- Co-solvency : Use DMSO:water (1:1) mixtures to enhance solubility for biological assays .
Experimental Design
Q. What controls and replicates are essential in dose-response studies for this compound?
- Methodological Answer:
- Positive controls : Use cisplatin (for anticancer assays) or ciprofloxacin (for antimicrobial tests) .
- Negative controls : Vehicle-only treatments (e.g., DMSO at 0.1% v/v) .
- Replicates : Perform triplicate experiments with independent compound batches to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
